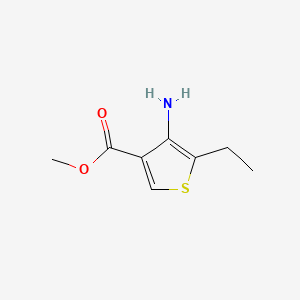
Ronipamil
Overview
Description
Ronipamil is a chemical compound that belongs to the class of calcium channel blockers. It is an analogue of verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. This compound was developed to have a longer duration of action compared to verapamil, although it exhibits much less calcium antagonist activity . It has been studied for its potential to reduce ischemia-induced arrhythmias .
Preparation Methods
The synthesis of ronipamil involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including alkylation and acylation reactions.
Introduction of functional groups: Functional groups are introduced to the core structure through various chemical reactions, such as nucleophilic substitution and reduction reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound in its pure form.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ronipamil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Ronipamil is used as a research tool to study calcium channel blocking activity and its effects on cellular processes.
Biology: It has been investigated for its ability to reduce ischemia-induced arrhythmias in animal models.
Industry: this compound can be used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
Ronipamil exerts its effects by blocking calcium channels, which are essential for the influx of calcium ions into cells. By inhibiting calcium entry, this compound reduces the contractility of cardiac and smooth muscle cells, leading to a decrease in blood pressure and heart rate. The molecular targets of this compound include L-type calcium channels, which are responsible for the regulation of calcium ion flow in cardiac and smooth muscle cells .
Comparison with Similar Compounds
Ronipamil is similar to other calcium channel blockers, such as verapamil and anipamil. it has some unique properties that distinguish it from these compounds:
Verapamil: This compound has a longer duration of action but exhibits less calcium antagonist activity compared to verapamil.
Anipamil: Both this compound and anipamil are analogues of verapamil, but they differ in their pharmacological profiles and effects on calcium channel blocking activity.
Similar compounds to this compound include:
These compounds share structural similarities and belong to the same class of calcium channel blockers, but they differ in their specific pharmacological properties and therapeutic applications.
Properties
CAS No. |
85247-77-4 |
|---|---|
Molecular Formula |
C32H48N2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-[3-[methyl(2-phenylethyl)amino]propyl]-2-phenyltetradecanenitrile |
InChI |
InChI=1S/C32H48N2/c1-3-4-5-6-7-8-9-10-11-18-25-32(29-33,31-22-16-13-17-23-31)26-19-27-34(2)28-24-30-20-14-12-15-21-30/h12-17,20-23H,3-11,18-19,24-28H2,1-2H3 |
InChI Key |
KLBJRPVUPJXXCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ronipamil; Ronipamilo; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


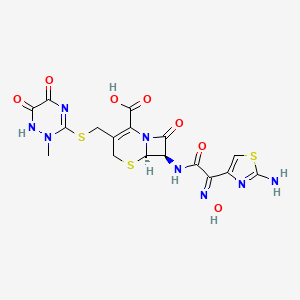

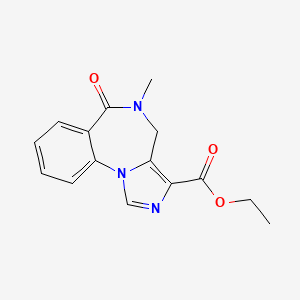
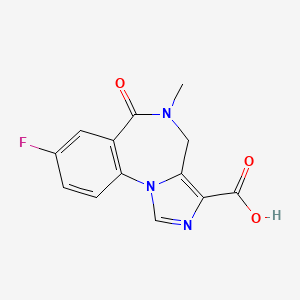
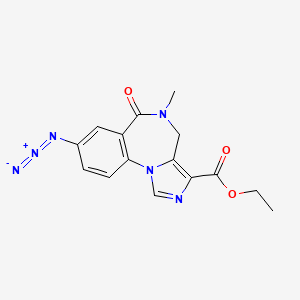
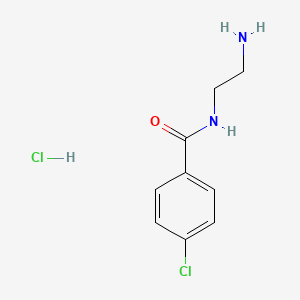

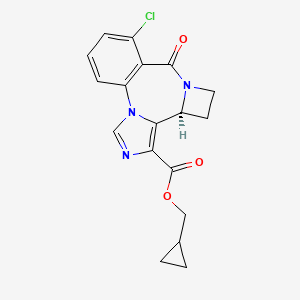
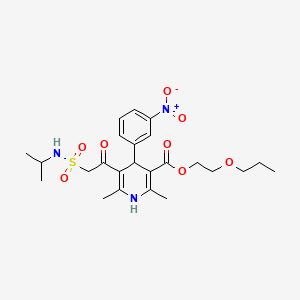
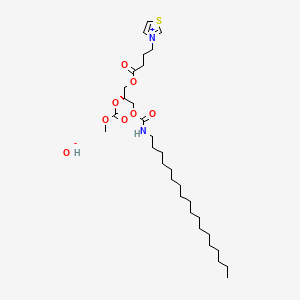
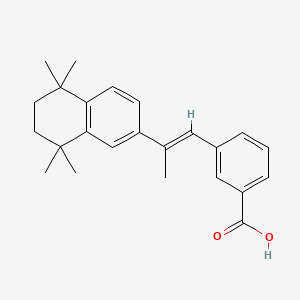
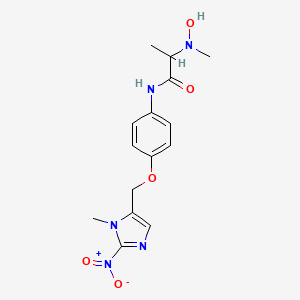
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
